6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Choose 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid for reliable SAR and PROTAC synthesis. The C6-Br enables mild Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) unmatched by chloro analogs. The C2-CHF2 group acts as a lipophilic bioisostere with H-bond donor capacity, unlike inert -CF3. The -COOH allows amide conjugation for linker attachment. This triad ensures modular diversification—avoid generic substitutions that risk project timelines. Quote today.

Molecular Formula C7H4BrF2NO2
Molecular Weight 252.01 g/mol
CAS No. 1211536-36-5
Cat. No. B1410327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid
CAS1211536-36-5
Molecular FormulaC7H4BrF2NO2
Molecular Weight252.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)C(F)F)Br
InChIInChI=1S/C7H4BrF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13)
InChIKeyXYSNKLIXBHLKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid (CAS 1211536-36-5): Core Building Block Profile for Procurement & Research


6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1211536-36-5) is a heterocyclic organic compound belonging to the pyridine-3-carboxylic acid (nicotinic acid) family . It is characterized by a bromine atom at the 6-position and a difluoromethyl group (-CHF2) at the 2-position of the pyridine ring . With a molecular formula of C7H4BrF2NO2 and a molecular weight of 252.01 g/mol , this compound serves primarily as a versatile building block in medicinal chemistry and agrochemical research due to the synthetic handle provided by the bromine atom and the metabolically significant difluoromethyl group [1]. It is commercially available from multiple specialty chemical suppliers, with typical purities ranging from 95% to 98% .

Why Generic Substitution of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid Fails


Direct substitution of 6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid with non-halogenated or differently halogenated analogs (e.g., 2-(difluoromethyl)pyridine-3-carboxylic acid or 6-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid) is not feasible for most synthetic applications. The bromine atom at the 6-position provides a specific, highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a reactivity profile that chloro analogs do not reliably match under mild conditions [1]. Conversely, non-brominated analogs lack this synthetic handle entirely, limiting their utility to simple amide/ester formation rather than complex molecular diversification . Furthermore, substitution with a trifluoromethyl analog (6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid) alters the electronic and lipophilic properties, as the -CHF2 group is a well-documented lipophilic bioisostere with hydrogen-bond donor capacity, whereas the -CF3 group is purely hydrophobic and cannot participate in hydrogen bonding [2]. These distinct structural features directly dictate the compound's suitability for specific downstream synthetic routes and target engagement profiles, rendering generic substitution a high-risk approach for research consistency and project timelines.

Quantitative Differentiation Evidence: 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid vs. Key Analogs


Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analog

The presence of a bromine atom at the 6-position of 6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid (Target) enables its use as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a key synthetic route for diversifying the pyridine scaffold [1]. In contrast, the non-halogenated analog, 2-(difluoromethyl)pyridine-3-carboxylic acid (Comparator 1), lacks this reactive site, limiting its utility to simple derivatization of the carboxylic acid group . This represents a qualitative and quantitative difference in the number of accessible synthetic pathways.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Reactivity Profile: Bromine vs. Chlorine in Cross-Coupling Reactions

The bromine substituent in the target compound offers a distinct reactivity advantage over the chlorine analog, 6-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid (Comparator 2), in palladium-catalyzed cross-coupling reactions. Aryl bromides are known to undergo oxidative addition with Pd(0) catalysts significantly faster than the corresponding aryl chlorides, enabling reactions under milder conditions and with higher yields for challenging substrates [1]. While direct kinetic data for this specific pyridine derivative is not available, this is a well-established class-level inference supported by extensive literature on halogen reactivity in cross-coupling chemistry [2].

Cross-Coupling Medicinal Chemistry Reaction Optimization

Physicochemical Profile: Molecular Weight and Lipophilicity vs. Trifluoromethyl Analog

The difluoromethyl (-CHF2) group in the target compound confers a distinct physicochemical profile compared to the trifluoromethyl (-CF3) group found in 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid (Comparator 3). The target compound has a molecular weight of 252.01 g/mol, which is 17.99 g/mol lower than the trifluoromethyl analog (270.00 g/mol) . This difference is significant in the context of lead optimization, where lower molecular weight is often correlated with improved ligand efficiency and oral bioavailability [1]. Furthermore, the -CHF2 group is a well-established lipophilic bioisostere capable of acting as a hydrogen-bond donor, whereas the -CF3 group is purely hydrophobic and a stronger hydrogen-bond acceptor [1]. The predicted consensus Log P for the target compound is 1.82 .

Drug Design Physicochemical Properties Pharmacokinetics

Thermal Stability and Purity: Boiling Point and Purity Grade Comparisons

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid exhibits a predicted boiling point of 341.9±42.0 °C at 760 mmHg, which is significantly higher than the non-brominated analog 2-(difluoromethyl)pyridine-3-carboxylic acid (Comparator 1), which has a predicted boiling point of 286.7±40.0 °C at 760 mmHg [1]. This higher boiling point reflects the increased molecular weight and polarizability due to the bromine atom, which may influence purification and handling protocols. Additionally, the target compound is commercially available in both 95% and 98% purity grades, with the latter (NLT 98%) being specified by vendors such as MolCore for applications requiring higher quality assurance .

Physical Properties Quality Control Procurement Specification

Commercial Availability and Sourcing: Vendor Diversity vs. Niche Analogs

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is widely available from a diverse range of global chemical suppliers, including AKSci (USA), Bidepharm (China), Fujifilm Wako (Japan), MolCore (China), and others, with multiple purity grades (95-98%) and packaging options (mg to kg scale) . In contrast, the closely related 6-methyl-2-(difluoromethyl)pyridine-3-carboxylic acid (Comparator 4, CAS 1708178-67-9) and 6-fluoro-2-(difluoromethyl)pyridine-3-carboxylic acid (Comparator 5, CAS 1805315-79-0) are offered by far fewer vendors and often only in smaller quantities . This vendor diversity for the target compound reduces supply chain risk and ensures competitive pricing and reliable lead times for research programs.

Supply Chain Procurement Vendor Comparison

Optimal Application Scenarios for Procuring 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid


Medicinal Chemistry: Building Block for Diversified Pyridine Libraries via Cross-Coupling

The primary application for this compound is as a core building block in the synthesis of diversified pyridine-containing libraries for drug discovery. The bromine atom at the 6-position serves as a reliable synthetic handle for Suzuki, Heck, or Sonogashira cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkenyl groups [1]. This modular approach is essential for structure-activity relationship (SAR) studies, where the difluoromethyl group at the 2-position is retained as a key pharmacophoric element [2].

Agrochemical Research: Synthesis of Novel Crop Protection Agents

The difluoromethyl group is a recognized privileged motif in agrochemicals due to its metabolic stability and lipophilic bioisosteric properties [2]. This compound serves as an intermediate for constructing novel herbicidal or fungicidal candidates, where the bromine atom can be replaced with specific aromatic or heteroaromatic rings via cross-coupling to tune target selectivity and environmental fate .

Chemical Biology: Development of Bifunctional Probes and PROTACs

The combination of a carboxylic acid (for amide coupling) and a bromine atom (for cross-coupling) makes this compound an ideal scaffold for generating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or chemical probes. The carboxylic acid can be used to attach a linker to an E3 ligase ligand, while the bromine atom can be functionalized with a target-binding warhead [1]. The difluoromethyl group may also contribute to favorable cellular permeability [2].

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